

Methiocarb Sulfoxide (CAS 2635-10-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methiocarb sulfoxide*

Cat. No.: *B044691*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb sulfoxide (CAS 2635-10-1) is a significant metabolite of the carbamate pesticide Methiocarb. As an active acetylcholinesterase (AChE) inhibitor, it plays a crucial role in the toxicology and environmental impact of its parent compound. This technical guide provides an in-depth overview of **Methiocarb sulfoxide**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a comprehensive examination of its mechanism of action. Special emphasis is placed on the downstream signaling pathways affected by its inhibition of acetylcholinesterase. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Methiocarb sulfoxide, with the systematic name 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate, is a sulfoxide and a carbamate ester.^[1] It is recognized as a primary transformation product of Methiocarb in various environmental and biological systems.^{[1][2]}

Property	Value	Reference
CAS Number	2635-10-1	
Molecular Formula	C ₁₁ H ₁₅ NO ₃ S	
Molecular Weight	241.31 g/mol	[1]
Appearance	Solid (presumed)	
Solubility in Water	7000 mg/L	[3]
SMILES	CNC(=O)Oc1cc(C)c(c(C)c1)S(=O)=O	
InChI Key	FNCMBMZOZQAWJA-UHFFFAOYSA-N	

Toxicological Data

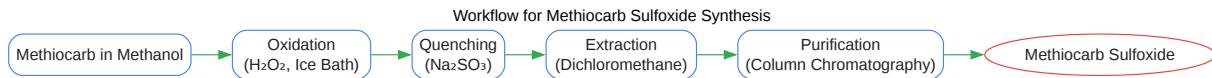
The primary mechanism of toxicity for **Methiocarb sulfoxide** is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[\[1\]](#)[\[2\]](#) This inhibition leads to the accumulation of acetylcholine at neuronal synapses, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[\[1\]](#) Studies suggest that **Methiocarb sulfoxide** may be more acutely toxic than its parent compound, Methiocarb.[\[2\]](#)

Parameter	Species	Value	Reference
Acute Oral LD ₅₀ (Methiocarb)	Rat (female)	7 mg/kg	[2]
Acute Oral LD ₅₀ (Methiocarb)	Rat (male)	9 mg/kg	[2]
NOAEL (Cholinesterase inhibition - Methiocarb)	Rat (chronic feeding)	67 ppm (3.35 mg/kg/day)	[2]
NOAEL (Cholinesterase inhibition - Methiocarb)	Dog (chronic feeding)	5 ppm (0.125 mg/kg/day)	[2]

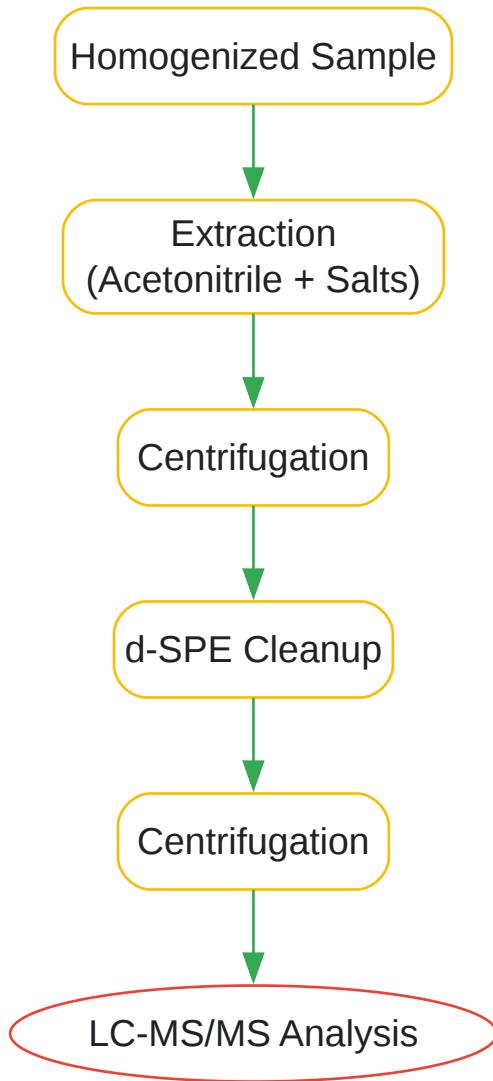
Experimental Protocols

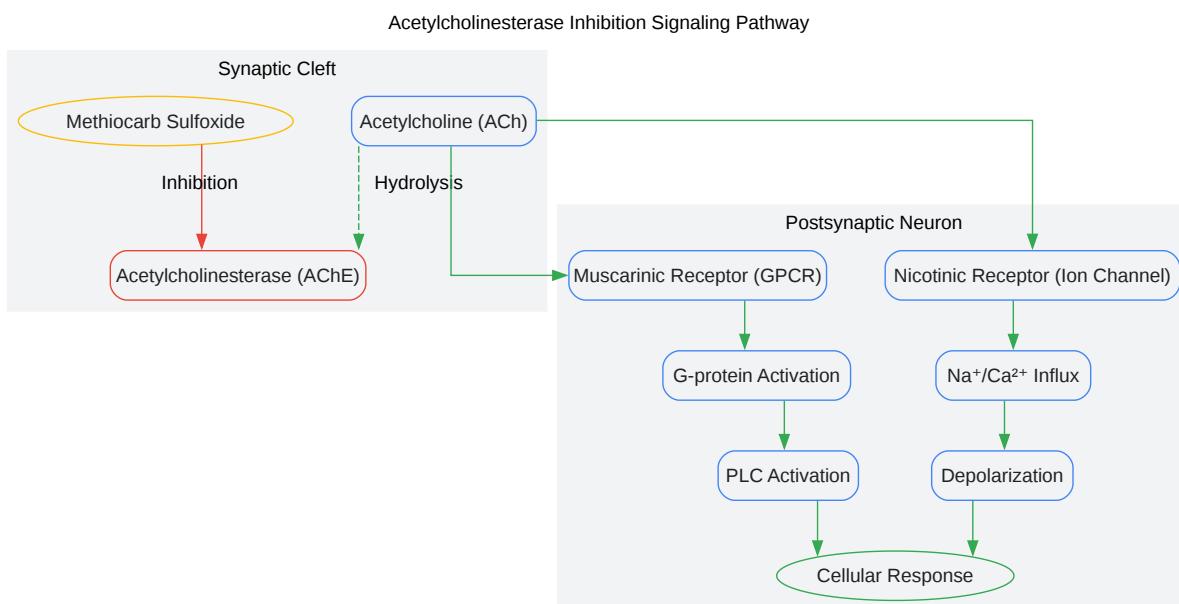
Laboratory Synthesis of Methiocarb Sulfoxide

Principle: **Methiocarb sulfoxide** is synthesized by the controlled oxidation of Methiocarb. This protocol is a representative method based on general procedures for sulfide to sulfoxide oxidation.


Materials:

- Methiocarb
- Hydrogen peroxide (30%)
- Methanol
- Dichloromethane
- Sodium sulfite
- Magnesium sulfate


- Silica gel for column chromatography
- Hexane
- Ethyl acetate


Procedure:

- Dissolve Methiocarb in methanol in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the cooled solution with constant stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, quench any excess peroxide by adding a saturated solution of sodium sulfite.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **Methiocarb sulfoxide**.

QuEChERS Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methiocarb sulfoxide | C11H15NO3S | CID 17521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. apvma.gov.au [apvma.gov.au]
- To cite this document: BenchChem. [Methiocarb Sulfoxide (CAS 2635-10-1): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044691#methiocarb-sulfoxide-cas-number-2635-10-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com